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Compound of Interest

Compound Name: Cyclohexanone oxime

Cat. No.: B7761111

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthesis
routes to cyclohexanone oxime, a critical intermediate in the production of Nylon-6. The
described methods circumvent the use of hydroxylamine sulfate, a conventional reagent
associated with the co-production of low-value ammonium sulfate. These alternatives offer
greener, more efficient, and sustainable pathways for industrial and laboratory-scale synthesis.

Ammoximation of Cyclohexanone with in situ
Hydrogen Peroxide

This method represents a significant advancement in the clean production of cyclohexanone
oxime, reacting cyclohexanone with ammonia and hydrogen peroxide, which is generated in
situ from Hz and Oz. This process is catalyzed by a bifunctional system, typically precious
metal nanoparticles on a titanium silicalite (TS-1) support.

Quantitative Data
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Parameter Value Catalyst Reference
Cyclohexanone 0.33%Pd-
) Up to 95% [1]

Conversion 0.33%AuU/TS-1
Cyclohexanone 0.33%Pd-

) N >95% [1]
Oxime Selectivity 0.33%AuU/TS-1
Cyclohexanone 0.33%Au—

. : ~66% [2]
Oxime Yield 0.33%Pd/TS-1
Reaction Temperature 80 °C AuPd/TS-1 [3]
Hz Pressure 420 psi (5% H2/N2) AuPd/TS-1 [3]
Oz Pressure 160 psi (25% O2/N2) AuPd/TS-1 [3]
Reaction Time 3-6 hours AuPd/TS-1 [11[3]

Experimental Protocol

Catalyst: 0.33%Au-0.33%Pd/TS-1

Materials:

e Cyclohexanone (2.0 mmol, 0.196 g)

e Ammonium bicarbonate (4.0 mmol, 0.32 g)
e 0.33%Au-0.33%Pd/TS-1 catalyst (0.075 Q)
e tert-Butanol (t-BuOH) (5.9 g)

e Deionized Water (7.5 g)

e 5% H2/N2 gas mixture

e 25% O2/N2 gas mixture

Procedure:
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A 100 mL stainless-steel autoclave equipped with a PTFE liner is charged with the 0.33%Au-
0.33%Pd/TS-1 catalyst (0.075 g), deionized water (7.5 g), t-BuOH (5.9 g), cyclohexanone
(0.196 g), and ammonium bicarbonate (0.32 g).[1][4]

The autoclave is sealed and purged three times with the 5% H2/N2 gas mixture (100 psi).[3]
The reactor is then pressurized with 5% Hz2/N2 to 420 psi and 25% O2/N2 to 160 psi.[3]

The reaction mixture is heated to 80 °C with stirring (100 rpm), and upon reaching the
temperature, the stirring speed is increased to 800 rpm.[3]

The reaction is allowed to proceed for 3 hours.[3]

After the reaction, the autoclave is cooled to 25 °C using an ice bath while stirring at 100
rpm.[3]

The product mixture is then analyzed by gas chromatography to determine conversion and
selectivity.

Reaction Pathway
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Caption: Ammoximation with in-situ H202 generation.

Electrochemical Synthesis from Nitrate

A green and sustainable approach for cyclohexanone oxime synthesis involves the
electrochemical reduction of nitrate at ambient conditions. This one-pot method utilizes a
catalyst to generate a hydroxylamine intermediate from nitrate, which then reacts with
cyclohexanone.

Quantitative Data
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Parameter Value Catalyst Reference
Cyclohexanone

) ] 97 £ 2% Zne3Cuy alloy [5][6]
Oxime Yield
Faradaic Efficiency 27 £ 2% Zne3Cuy7 alloy [5]1[6]
Current Density 100 mA/cmz Zne3Cuy7 alloy [5][6]
pH 7.0 Zne3Cuy7 alloy [5]

Nitrogen Source

Aqueous Nitrate

Zno3Cuz alloy

[5]

CHO Productivity 127.3 pmol cm~2ht Rutile TiO2 [7]
Faradaic Efficiency 68.2% Rutile TiO2 [7]
Current Density 30 mAcm=2 Rutile TiO2 [7]

Experimental Protocol

Catalyst: Zno3Cuv alloy electrode

Materials:

o Potassium nitrate (KNOs) (100 mM)

e Cyclohexanone (25 mM)

e Potassium phosphate (KPi) buffer (0.5 M, pH 7.0)
e Zne3Cur alloy working electrode (1 cm?)

e Platinum (Pt) counter electrode

o Ag/AgCl reference electrode

Procedure:

¢ The electrochemical synthesis is carried out in a gas-tight H-type cell.[5][8]
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e The working electrode is a Zns3Cu~ alloy with a surface area of 1 cmz2.[5]

e The electrolyte is 16 mL of a 0.5 M aqueous KPi buffer solution (pH 7.0) containing 100 mM
KNOs and 25 mM cyclohexanone.[5]

o APt electrode serves as the counter electrode and an Ag/AgCl electrode is used as the
reference electrode.[5]

e The electrolysis is conducted at a constant current of 100 mA/cm? (chronopotentiometry).[5]

e The reaction progress and product formation are monitored by analytical techniques such as
HPLC.

Electrochemical Reaction Pathway
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Caption: Electrochemical synthesis of cyclohexanone oxime.

One-Pot Synthesis from Nitrobenzene

This innovative one-pot reaction utilizes a bifunctional catalyst to produce cyclohexanone
oxime from nitrobenzene with a high yield. The process involves a multi-step catalytic cascade
under a hydrogen atmosphere.
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Parameter Value Catalyst Reference

Palladium and Gold
Cyclohexanone

. ] 97% nanoparticles on [9]
Oxime Yield
carbon (Pd/C + Au/C)
Reaction Temperature 60 °C Pd/C + Au/C [9]
Hz Pressure ~5 bar Pd/C + Au/C [10]
Reaction Time 4 hours Pd/C + Au/C [10]

Experimental Protocol
Catalyst: 5 wt% Pd/C and 2 wt% Au/C

Materials:

Nitrobenzene (0.2 mmol)

e 5wt% Pd/C (21.2 mg, 0.01 mmol of Pd)

e 2 Wt% Au/C (25 mg, 0.005 mmol of Au)

o Diethyl ether (0.5 ml)

e Hydroxylamine hydrochloride (NH20H-HCI) (1 mmol, 67 mg) - Note: This is used in the
described lab-scale procedure to facilitate the final oximation step, though the overall
process is designed to avoid external hydroxylamine dependency on an industrial scale by
generating the necessary intermediates in situ. For a truly hydroxylamine-free process, the
reaction relies on the in-situ generated species from the cascade.

e Hydrogen (H2) gas

Procedure:

o Areinforced glass reactor (2 mL capacity) equipped with a magnetic stirrer is charged with 5
wt% Pd/C (21.2 mg) and 2 wt% Au/C (25 mg).[10]
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 Diethyl ether (0.5 ml), nitrobenzene (21 pl, 0.2 mmol), and NH20H-HCI (67 mg) are added to
the reactor.[10]

e The reactor is sealed, purged four times with hydrogen, and then pressurized with Hz to
approximately 5 bar.[10]

e The reaction mixture is magnetically stirred for 4 hours at 60 °C, maintaining a constant
hydrogen pressure.[10]

» After the reaction, the catalyst is removed by filtration, and the product composition is
determined by gas chromatography.[10]

Reaction Cascade
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Caption: One-pot synthesis from nitrobenzene.

Synthesis from Cyclohexylamine

This two-step process involves the amination of cyclohexanol or cyclohexanone to produce

cyclohexylamine, followed by its partial oxidation to cyclohexanone oxime.

9/15 Tech Support
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Parameter Value Catalyst Reference
) ] Cyclohexanol/Cyclohe
Starting Material - [11]
xanone
Intermediate Cyclohexylamine - [11]

) Cyclohexanone
Final Product ] - [11]
Oxime

Cyclohexanone,
nitrocyclohexane, N-

By-products (cyclohexylidene)- - [11]
cyclohexylamine,

dicyclohexylamine

Experimental Protocol

Step 1: Amination of Cyclohexanol/Cyclohexanone
o Catalyst: Typically a hydrogenation catalyst (e.g., copper oxide/zinc oxide).

e Procedure: Cyclohexanol or cyclohexanone is reacted with ammonia in the presence of
molecular hydrogen and the catalyst. The reaction conditions (temperature, pressure) are
optimized based on the specific catalyst used. The resulting cyclohexylamine is then purified.
[12]

Step 2: Partial Oxidation of Cyclohexylamine
o Catalyst: Various oxidation catalysts can be employed.

e Procedure: The purified cyclohexylamine is subjected to partial oxidation to yield
cyclohexanone oxime. The reaction mixture is then processed to separate the catalyst and
isolate the product. By-products from this step can be recycled back into the amination
reaction.[11]

Workflow Diagram
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Caption: Synthesis from cyclohexylamine workflow.

Direct Oxidation-Oximation of Cyclohexane

This method provides a direct route from the inexpensive starting material, cyclohexane, to
cyclohexanone oxime in a cascade reaction using ammonium acetate as the nitrogen source.

Quantitative Data

Parameter Value Catalyst Reference

Cyclohexane

] 13.6% 3%Ni/HTS [13]
Conversion
Cyclohexanone _

] o 50.7% 3%NIi/HTS [13][14]

Oxime Selectivity
Reaction Temperature 110 °C 3%Ni/HTS [13]
Reaction Time 4 hours 3%Ni/HTS [13]
Nitrogen Source Ammonium Acetate 3%Ni/HTS [13]

Experimental Protocol

Catalyst: 3% Ni-doped hollow-structured TS-1 (3%Ni/HTS)
Materials:

e Cyclohexane (0.15 g, 1.78 mmol)
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30% H202 aqueous solution (1.21 g)

Ammonium acetate (CH3zCOONHa) (2.47 g)

Acetonitrile-Acetic Acid mixed solvent (7.5 ml, V=4:1)

3%Ni/HTS catalyst (0.08 g)
Procedure:

e A 100 mL Teflon-lined stainless-steel autoclave with a magnetic stirrer is charged with the
3%NIi/HTS catalyst (0.08 g), cyclohexane (0.15 g), 30% H20:2 solution (1.21 g), ammonium
acetate (2.47 g), and the mixed solvent (7.5 ml).[13]

e The autoclave is sealed and placed in a thermostatically controlled oil bath at 110 °C.[13]
e The reaction is stirred for 4 hours.[13]

» After the reaction, the mixture is cooled, dissolved in ethanol, and the catalyst is separated
by filtration.[13]

The liquid phase is analyzed by GC-MS to determine the conversion and selectivity.[13]

Cascade Reaction Pathway
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Caption: Direct oxidation-oximation of cyclohexane.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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